The table below outlines the fundamental identifying information and physical/chemical properties of barium dichromate.
| Property | Description |
|---|---|
| CAS Number | 13477-01-5 [1] [2] |
| EC Number | 236-761-2 [1] [2] |
| Molecular Formula | BaCr₂O₇ [1] [2] |
| Molecular Weight | 353.32 g/mol [1] [2] |
| Common Name | This compound; Barium bichromate; Dichromic acid, barium salt [1] [2] |
| Appearance | Brownish-red needles or crystalline masses [2] |
| Solubility | Soluble in acids; decomposed by water [2] |
This compound presents dual toxicity concerns due to its barium and hexavalent chromium (Cr(VI)) content. The following table summarizes the key hazards and occupational exposure limits.
| Hazard Category | Details |
|---|
| Primary Hazards | • Carcinogenicity: Cr(VI) is a confirmed human carcinogen [3]. • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (e.g., kidneys, respiratory system) [4] [3]. • Oxidizer: May intensify fire [3]. • Irritant: Causes irritation to the respiratory tract, skin, and eyes [3]. | | OSHA PEL (as Ba) | 0.5 mg/m³ (8-hour TWA) for soluble barium compounds [5] | | NIOSH REL (as Ba) | 0.5 mg/m³ (TWA) for soluble barium compounds [5] | | NIOSH IDLH (as Ba) | 1100 mg Ba/m³ [5] | | TLV for Cr(VI) | 0.0002 mg/m³ (TWA, inhalable fraction) as a confirmed human carcinogen [3] |
The following diagram illustrates the primary emergency response workflow for this compound exposure.
Emergency Response Workflow
For a comprehensive identification strategy, several techniques are typically used in combination. The table below summarizes the primary methods relevant to identifying a compound like barium dichromate.
| Technique | Primary Function | Key Information Provided |
|---|---|---|
| X-ray Diffraction (XRD) [1] | Phase identification & crystal structure | "Fingerprint" pattern; confirms crystalline phase by matching to reference data [1]. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy [1] | Functional group & molecular structure | Identifies specific chemical bonds (e.g., Cr-O bonds in dichromate ion) via vibrational modes [1]. |
| Elemental Analysis | Composition | Confirms presence & quantity of barium (Ba) and chromium (Cr). |
| Thermal Analysis [2] | Stability & decomposition | Determines temperature-driven behavior (e.g., dehydration, decomposition) [2]. |
Here are detailed methodologies for two key techniques, XRD and FT-IR spectroscopy, which can be applied to the analysis of this compound.
XRD is a primary technique for identifying crystalline materials like this compound by providing a unique diffraction pattern [1].
The workflow for this XRD analysis is summarized in the diagram below.
FT-IR spectroscopy can identify functional groups and molecular structure by measuring the absorption of infrared light [1].
The available data primarily relates to barium chromate. Barium dichromate itself is highly soluble, but no specific numerical solubility values (like g/100mL) were found.
| Compound | Solubility Product Constant (Ksp) / Solubility | Key Property |
|---|---|---|
| Barium Chromate (BaCrO₄) | Ksp = 1.2 × 10⁻¹⁰ [1] | Very low solubility (precipitates) |
| This compound (BaCr₂O₇) | Highly soluble in water [2] | No specific quantitative data found |
The core of this compound's chemistry lies in its equilibrium with barium chromate, which is heavily influenced by pH, as shown below:
The equilibrium between chromate, dichromate, and solid barium chromate is pH-dependent.
This method is adapted from a detailed laboratory procedure [2].
Objective: To synthesize water-soluble this compound (BaCr₂O₇) from poorly soluble barium chromate (BaCrO₄) via acidification.
Step 1: Preparation of Barium Chromate Precursor If starting with potassium dichromate, first convert it to barium chromate.
Step 2: Conversion to this compound
Step 3: Metathesis to Ammonium Dichromate (Isolation Step)
Chromium(VI) compounds represent crucial redox systems in inorganic chemistry with significant applications in industrial processes and analytical chemistry. The chromate-dichromate equilibrium constitutes a fundamental pH-dependent system that demonstrates Le Chatelier's principle with visually observable color changes, while barium chromate precipitation provides an important analytical method for chromium detection and quantification. This equilibrium system involves the interconversion between yellow chromate ions (CrO₄²⁻) and orange dichromate ions (Cr₂O₇²⁻) through a reversible protonation reaction that is highly dependent on solution acidity [1].
The chemistry of hexavalent chromium compounds is particularly relevant to industrial applications including corrosion inhibition, pigment production, and leather tanning, though their significant toxicity requires careful handling and disposal [1]. Understanding the precise equilibrium constants, solubility relationships, and analytical methodologies for these compounds is essential for researchers working in materials science, analytical chemistry, and environmental monitoring who may encounter these compounds in various research and development contexts.
The chromate-dichromate equilibrium represents a classic acid-base dependent system in which two chromium(VI) anions interconvert in response to changes in solution pH. The primary equilibrium reaction governing this interconversion is:
[ \ce{2CrO4^2- + 2H+ <=> Cr2O7^2- + H2O} ]
In this reversible process, the yellow chromate ion (CrO₄²⁻) predominates under alkaline conditions, while the orange dichromate ion (Cr₂O₇²⁻) becomes the primary species in acidic environments [1] [2]. This color change provides a visual indicator of solution pH, making this system particularly useful for educational demonstrations and analytical applications. The equilibrium shift occurs because hydrogen ions (H⁺) act as a reactant in the forward direction, meaning that increasing acidity favors dichromate formation, while decreasing acidity (increasing basicity) favors chromate ions.
The interconversion mechanism involves protonation of chromate ions followed by condensation through dehydration. In strongly acidic conditions (pH < 2), further condensation can occur, forming trichromate (Cr₃O₁₀²⁻) and tetrachromate (Cr₄O₁₃²⁻) ions, though these species are less stable [1]. All polyoxyanions of chromium(VI) maintain structures composed of tetrahedral CrO₄ units sharing corners, maintaining the tetrahedral coordination geometry around chromium centers throughout the various condensation states.
Beyond the primary interconversion equilibrium, several secondary equilibria influence the system. The hydrogen chromate ion (HCrO₄⁻) forms as an intermediate species and participates in its own equilibrium relationships:
[ \ce{HCrO4- <=> CrO4^2- + H+} \quad (\text{pKa} ≈ 5.9) ]
[ \ce{2HCrO4- <=> Cr2O7^2- + H2O} ]
The hydrogen chromate ion may undergo further protonation to form molecular chromic acid (H₂CrO₄), though the pKa for this equilibrium (H₂CrO₄ ⇌ HCrO₄⁻ + H⁺) remains poorly characterized with reported values ranging between -0.8 and 1.6 [1]. The dichromate ion itself can protonate to form HCr₂O₇⁻, though this species is only relevant at very low pH (pKa = 1.18) and can typically be ignored at pH > 4 [1].
Table: Chromate-Dichromate Equilibrium Species and Properties
| Species | Formula | Color | Predominant pH Range | Molecular Geometry |
|---|---|---|---|---|
| Chromate ion | CrO₄²⁻ | Yellow | pH > 6.5 | Tetrahedral |
| Hydrogen chromate | HCrO₄⁻ | Orange-yellow | pH 2.5-6.5 | Tetrahedral |
| Dichromate ion | Cr₂O₇²⁻ | Orange | pH 2-6.5 | Two corner-sharing tetrahedra |
| Chromic acid | H₂CrO₄ | Orange-red | pH < 2 | Tetrahedral |
The redox properties of chromium(VI) species also play a significant role in their chemical behavior. In acidic solution, dichromate functions as a strong oxidizing agent (ε⁰ = 1.33 V), being reduced to chromium(III) ions:
[ \ce{Cr2O7^2- + 14H+ + 6e- -> 2Cr^3+ + 7H2O} ]
In alkaline solutions, chromate serves as a weaker oxidizing agent (ε⁰ = -0.13 V), being reduced to chromium(III) hydroxide [1]:
[ \ce{CrO4^2- + 4H2O + 3e- -> Cr(OH)3 + 5OH-} ]
This difference in oxidizing power with pH has practical implications for analytical applications, particularly in titrations where control of pH is essential for achieving quantitative oxidation of analytes.
Barium chromate (BaCrO₄) represents an important insoluble salt used in analytical chemistry for chromium detection and quantification. The precipitation reaction occurs when barium ions encounter chromate ions in solution:
[ \ce{Ba^2+ + CrO4^2- -> BaCrO4(s)} ]
This reaction produces a characteristic yellow precipitate that serves as a confirmatory test for chromate ions [3] [4]. The formation of barium chromate is particularly useful in analytical chemistry because it provides a visual indication of chromate presence and can be used for gravimetric analysis. When barium ions are added to a solution at chromate-dichromate equilibrium, they selectively remove chromate ions through precipitation, causing a shift in the equilibrium according to Le Chatelier's principle as the system attempts to replace the depleted chromate ions [5].
The solubility of barium chromate is significantly affected by solution pH due to the interconnected equilibrium relationships. In acidic conditions, chromate ions convert to dichromate, reducing the concentration of chromate available to form the precipitate and potentially causing existing barium chromate to dissolve [4]. This phenomenon was demonstrated in experiments where adding HCl to barium chromate precipitate resulted in dissolution and formation of an orange-yellow solution due to the conversion to dichromate ions [4]. Conversely, in alkaline conditions, the equilibrium favors chromate ions, promoting barium chromate precipitation.
Barium chromate exhibits different solubility characteristics compared to other chromate salts, which can be exploited in analytical separations. When acids are added to barium chromate, the behavior varies depending on the specific acid used:
The formation of barium chromate must be considered in the context of the complete equilibrium system. The following diagram illustrates the interconnected relationships between pH changes, barium addition, and the resulting equilibrium shifts:
Diagram 1: Chromate-dichromate equilibrium relationships showing the effects of pH changes and barium ion addition. Acidic conditions favor orange dichromate formation, while alkaline conditions favor yellow chromate. Barium ions selectively precipitate chromate, shifting the equilibrium.
The selective precipitation of barium chromate provides a method for manipulating the chromate-dichromate equilibrium and serves as the basis for analytical detection methods. The bright yellow precipitate forms a distinct contrast against the solution colors, making it easily identifiable in qualitative analysis schemes [3] [4].
The chromate-dichromate system is characterized by well-defined equilibrium constants that govern the distribution of species at different pH levels. The primary equilibrium constant for the interconversion between chromate and dichromate has been extensively studied, with the equilibrium heavily favoring dichromate formation under acidic conditions. The acid dissociation constants for related species play a crucial role in determining the predominant species at various pH values:
Table: Equilibrium Constants for Chromium(VI) Species in Aqueous Solution
| Equilibrium Reaction | Equilibrium Constant | Conditions | Reference |
|---|---|---|---|
| 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O | K ≈ 4.2 × 10¹⁴ | 25°C | [1] |
| HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ | pKa = 5.9 | 25°C | [1] |
| H₂CrO₄ ⇌ HCrO₄⁻ + H⁺ | pKa ≈ -0.8 to 1.6 | 25°C | [1] |
| HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ | pKa = 1.18 | 25°C | [1] |
The large equilibrium constant for the chromate to dichromate conversion indicates the strong driving force for dichromate formation in acidic media. The predominance diagram for chromium(VI) species shows that chromate ions prevail at pH > 6.5, while dichromate ions dominate between pH 2.5 and 6.5 [1]. Below pH 2.5, further protonation occurs, forming HCr₂O₇⁻ and molecular chromic acid (H₂CrO₄).
The solubility of barium chromate plays a significant role in its analytical applications. The solubility product constant (Ksp) for BaCrO₄ is approximately 1.2 × 10⁻¹⁰ at 25°C, indicating very low solubility in neutral and alkaline conditions. However, the effective solubility increases significantly in acidic conditions due to the conversion of chromate to dichromate, which is not precipitated by barium ions.
Table: Solubility and Analytical Parameters for Chromate and Dichromate Compounds
| Parameter | Value | Conditions | Significance |
|---|---|---|---|
| BaCrO₄ Solubility Product | 1.2 × 10⁻¹⁰ | 25°C | Determines precipitation efficiency |
| Detection Limit (Cr(VI)) | 2.5 × 10⁻⁶ M | Potentiometric sensor | [6] |
| Linear Range (Cr(VI)) | 5.2 × 10⁻⁶ - 1.0 × 10⁻¹ M | Potentiometric sensor | [6] |
| Redox Potential (Cr₂O₇²⁻/Cr³⁺) | 1.33 V | Acidic solution | Strong oxidizing power |
| Redox Potential (CrO₄²⁻/Cr(OH)₃) | -0.13 V | Alkaline solution | Weaker oxidizing power |
The solubility of barium chromate exhibits a strong pH dependence, with maximum precipitation occurring around pH 7-8 where chromate ions predominate but acidity is insufficient to dissolve the precipitate. This pH dependency enables selective precipitation schemes for separating chromium from other metal ions in complex mixtures.
The chromate-dichromate equilibrium provides an excellent demonstration of Le Chatelier's principle through visually observable color changes. The following protocol outlines a standardized method for studying this equilibrium:
Materials Required:
Procedure:
Observations and Interpretation: The color changes demonstrate the equilibrium shift in response to pH changes. Adding acid (H⁺ ions) to yellow chromate shifts the equilibrium toward orange dichromate formation, while adding base (OH⁻ ions) to orange dichromate removes H⁺ ions, shifting the equilibrium toward yellow chromate [3] [2] [5]. This experiment provides a clear demonstration of Le Chatelier's principle, where the system responds to counteract the imposed change in H⁺ concentration.
This experiment demonstrates how selective precipitation can disturb an equilibrium system and provides a method for chromate ion detection:
Materials Required:
Procedure:
Observations and Interpretation: The formation of yellow BaCrO₄ precipitate serves as a positive test for chromate ions [3]. Adding HCl to the precipitate dissolves it through two simultaneous effects: the acid shifts the equilibrium toward dichromate formation (which does not precipitate with barium), and the increased ionic strength may slightly increase solubility [4]. The experimental workflow for these procedures can be visualized as follows:
Diagram 2: Experimental workflow for chromate-dichromate equilibrium and barium chromate precipitation experiments. The diagram shows the procedures for acid/base shifting of the equilibrium and barium precipitation tests with observed outcomes.
These experiments provide comprehensive characterization of the chromate-dichromate equilibrium system and demonstrate key principles of chemical equilibrium, precipitation, and qualitative analysis.
Hexavalent chromium compounds, including chromates and dichromates, present significant health hazards that require strict safety protocols during handling. The International Agency for Research on Cancer (IARC) classifies hexavalent chromium compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans [1]. Inhalation of particles or aerosols containing these compounds can cause lung cancer, and positive associations have been observed with cancer of the nose and nasal sinuses [1].
Safety protocols for handling chromate and dichromate compounds should include:
The European Union restricts the use of chromate compounds in manufactured goods through the Restriction of Hazardous Substances (RoHS) Directive (2002/95/EC), which has influenced global manufacturing practices [1]. Researchers must be aware of these regulations when designing experiments or processes involving chromium(VI) compounds.
Despite their toxicity, chromates and dichromates maintain importance in various industrial applications:
In analytical chemistry, the barium chromate precipitation reaction provides a qualitative test for chromate ions and can be adapted for gravimetric determination of chromium [3] [4]. The color changes associated with the chromate-dichromate equilibrium also serve as educational demonstrations of chemical equilibrium principles and Le Chatelier's principle [2] [5].
Approximately 136,000 tonnes (150,000 tons) of hexavalent chromium, mainly as sodium dichromate, were produced in 1985 [1]. While production has likely decreased due to environmental and health concerns, these compounds remain important in specific industrial sectors where their unique properties justify controlled use with appropriate safety measures.
The chromate-dichromate equilibrium represents a chemically dynamic system that demonstrates fundamental principles of acid-base chemistry, chemical equilibrium, and analytical precipitation reactions. The pH-dependent interconversion between yellow chromate and orange dichromate ions provides a visually observable demonstration of Le Chatelier's principle, while the selective precipitation of barium chromate serves as both an analytical tool and a method for manipulating the equilibrium. The quantitative relationships governing this system, including equilibrium constants and solubility products, enable precise analytical applications despite the significant toxicity of hexavalent chromium compounds.
The table below summarizes the key identifying information and properties of barium dichromate as found in chemical databases [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound |
| CAS Number | 13477-01-5 |
| Molecular Formula | BaCr(_2)O(_7) |
| Molecular Weight | 353.315 g/mol |
| Synonyms | Barium bichromate; Dichromic acid, barium salt; this compound dihydrate [1]. |
The search results detail the historical synthesis of various yellow chromate pigments, which share methodological similarities with the potential synthesis of this compound [2].
This is a precipitation reaction, and the general workflow is as follows:
The synthesis of strontium chromate (SrCrO₄) is described as using strontium chloride and sodium dichromate [2]. An analogous reaction using a barium salt is a plausible route to this compound, which would also be an acid salt. The reaction in an aqueous system can be complex due to equilibria between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which are pH-dependent.
The following techniques, used for related pigments, are essential for confirming the identity and purity of synthesized chromates [2].
| Technique | Application & Identifying Features |
|---|---|
| Micro-Fourier Transform Infrared (μ-FTIR) Spectroscopy | Identifies functional groups. The CrO₄²⁻ asymmetric stretch between 1000 and 700 cm⁻¹ provides a fingerprint for identification [2]. |
| Micro-Raman (μ-Raman) Spectroscopy | Probes the CrO₄²⁻ stretching bands in the region of 850–950 cm⁻¹. Different chromates have distinct Raman shifts [2]. |
| X-ray Diffraction (XRD) | Defines the crystal structure of the pigment and is a primary method for conclusive identification [2]. |
The searched literature provides a strong chemical foundation but lacks a explicit, step-by-step "recipe" for this compound. To proceed, I suggest:
Barium dichromate serves as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to carbonyl compounds in non-aqueous, polar aprotic media [1]. A key advantage is its selectivity; over-oxidation of primary alcohols to carboxylic acids does not occur, and they are cleanly converted to aldehydes [1]. Primary and secondary benzylic alcohols are oxidized particularly efficiently [1].
The table below summarizes the properties and key reaction details for this compound in this context.
| Property / Aspect | Description |
|---|---|
| Chemical Formula | BaCr₂O₇ [1] |
| Primary Application | Oxidation of alcohols to carbonyl compounds (aldehydes, ketones) [1] |
| Reaction Media | Non-aqueous, polar aprotic solvents [1] |
| Key Advantage | High selectivity; prevents over-oxidation of primary alcohols to carboxylic acids [1] |
| Substrate Performance | Benzylic alcohols oxidize faster and more efficiently [1] |
Title: Selective Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds Using this compound.
Objective: To provide a detailed methodology for the selective oxidation of alcohols using this compound as a mild oxidizing agent.
Materials:
Procedure:
The following diagram outlines the general workflow for the oxidation experiment, from setup to purification.
Figure 1: General workflow for the oxidation of alcohols using this compound. Note: The quenching step is highlighted due to critical safety procedures involved in handling chromium waste.
The available information on this compound's catalytic applications is limited. To develop more comprehensive application notes, I suggest you:
The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].
| Property | Value |
|---|---|
| CAS Number | 13477-01-5 |
| Molecular Formula | BaCr₂O₇ |
| Molar Mass | 353.32 g/mol |
| Other Names | Barium bichromate, Dichromic acid barium salt |
| Chemical Structure | The salt consists of Ba²⁺ and Cr₂O₇²⁻ ions. |
This compound serves as a specialized reagent for selective oxidation reactions. The following table compares its two primary applications as identified in the literature [3] [4].
| Application | Reaction | Key Features & Selectivity |
|---|---|---|
| Alcohol Oxidation | Converts primary and secondary alcohols to carbonyl compounds (aldehydes and ketones). | A mild reagent; prevents over-oxidation of primary alcohols to acids. Primary and secondary benzylic alcohols oxidize faster. |
| Thiol Oxidation | Converts thiols (R-SH) to their corresponding disulfides (R-S-S-R). | Efficient for both aromatic and aliphatic thiols; overoxidation to sulfonic acids is not observed. |
This protocol is adapted from methods described for oxidizing alcohols in non-aqueous, polar aprotic media [3].
The workflow for this oxidation process is outlined below:
This protocol describes the conversion of thiols to disulfides using this compound [4].
The workflow for thiol oxidation is straightforward, as shown below:
This compound's utility lies in its role as a mild and selective oxidizing agent. Its main advantage over other chromium(VI) reagents is its ability to facilitate specific transformations—like stopping at the aldehyde for primary alcohols or forming disulfides from thiols—without over-oxidation [3] [4]. The search results did not indicate widespread use in inorganic materials science (e.g., like its relative barium ferrite in magnets [6]), but rather highlight its niche in synthetic organic chemistry.
Q: Can this compound be prepared from potassium dichromate? A: Yes, it can be synthesized by a metathesis reaction. One common method involves reacting potassium chromate (made from potassium dichromate and potassium hydroxide) with barium chloride to form a precipitate of barium chromate. This yellow solid can then be converted to the orange this compound by treatment with a calculated amount of sulfuric acid [7].
Q: Why use this compound over more common oxidants like Jones reagent? A: The key advantage is selectivity and mildness. Its use in non-aqueous media and its specific properties help prevent the over-oxidation of sensitive functional groups, making it valuable for synthesizing aldehydes and specific disulfide bonds [3] [4].
The table below summarizes the available fundamental data for this compound, which is foundational for any experimental work.
| Property | Details |
|---|---|
| CAS Number | 13477-01-5 [1] [2] |
| Molecular Formula | BaCr₂O₇ [1] [2] |
| Synonym | This compound dihydrate [1] [2] |
| Molar Mass | 353.32 g/mol [1] |
To develop a practical crystallization protocol, you will likely need to consult more specialized sources. The following workflow outlines a suggested approach for your research.
Without specific data, you will need to systematically optimize conditions. Key parameters to investigate include:
This compound (BaCr₂O₇) represents a specialized oxidizing agent in synthetic organic chemistry, offering selective oxidation capabilities for specific functional group transformations. This orange-red crystalline compound serves as a mild alternative to more conventional chromium-based oxidants, with demonstrated utility in the conversion of alcohols to carbonyl compounds and thiols to disulfides. Its particular value lies in its controlled reactivity in non-aqueous environments, which minimizes over-oxidation issues commonly encountered with more aggressive oxidizing agents. For researchers in pharmaceutical development and fine chemicals synthesis, this compound provides a valuable synthetic tool for selective transformations where preservation of other sensitive functional groups is required.
The compound exists as a stable solid at room temperature with the molecular formula BaCr₂O₇ and a molecular weight of 353.32 g/mol. [1] [2] Its CAS registry number is 13477-01-5, and it is also known by synonyms including barium bichromate and dichromic acid barium salt. [1] [2] Unlike many other chromium(VI) compounds, this compound exhibits moderate solubility in polar aprotic organic solvents, which facilitates its use in organic synthesis while maintaining sufficient reactivity for selective oxidations.
This compound possesses specific chemical characteristics that make it particularly suitable for controlled oxidation reactions in organic synthesis. The compound demonstrates selective reactivity toward certain functional groups while remaining compatible with various organic solvent systems. Its molecular structure features the dichromate anion (Cr₂O₇²⁻) coordinated to the barium cation, providing a source of controlled oxidative potential.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 13477-01-5 | [1] [2] |
| Molecular Formula | BaCr₂O₇ | [1] [2] |
| Molecular Weight | 353.32 g/mol | [1] [2] |
| Synonyms | Barium bichromate; Dichromic acid barium salt | [1] [2] |
| Appearance | Orange-red crystalline solid | - |
The solubility profile of this compound significantly influences its application in organic synthesis. The compound demonstrates limited solubility in water but exhibits useful solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. This solubility characteristic enables effective oxidation reactions in non-aqueous media, which is crucial for achieving high yields and preventing substrate or product decomposition. The controlled release of oxidative capacity in these solvent systems allows for selective transformations without significant over-oxidation, making it particularly valuable for synthesizing sensitive aldehydes from primary alcohols.
The reactivity of this compound follows patterns consistent with chromium(VI) oxidants but with moderated reaction kinetics. In contrast to more aggressive chromium trioxide or pyridinium chlorochromate, this compound provides a gradual oxidation profile that can be advantageous for substrates containing other oxidizable functional groups. The barium cation appears to moderate the reactivity of the dichromate anion, resulting in a reagent that maintains sufficient oxidative power while offering improved functional group compatibility. This balance makes it particularly useful for the oxidation of benzylic positions, which demonstrate enhanced reactivity compared to aliphatic systems.
This compound serves as an effective reagent for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. According to research published in Tetrahedron Letters, this transformation proceeds efficiently in non-aqueous polar aprotic media under mild conditions. [3] The oxidation demonstrates excellent functional group selectivity, with primary alcohols undergoing clean conversion to aldehydes without significant over-oxidation to carboxylic acids—a common problem with more aggressive oxidizing agents. This characteristic makes this compound particularly valuable for aldehyde synthesis, as these compounds often require controlled reaction conditions to prevent further oxidation.
The oxidation process exhibits significant rate enhancements for benzylic alcohols compared to their aliphatic counterparts. Both primary and secondary benzylic alcohols undergo faster and more efficient oxidation, enabling selective transformations in substrates containing multiple alcohol functionalities. [3] This chemoselectivity provides synthetic chemists with a valuable tool for selective manipulation of benzylic positions in complex molecules, potentially streamlining synthetic sequences in pharmaceutical development. The reaction typically proceeds at ambient temperature or with mild heating, offering practical advantages over methods requiring harsh conditions or elevated temperatures.
Table 2: Oxidation of Alcohols to Carbonyl Compounds Using this compound
| Alcohol Substrate | Product | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Primary aliphatic alcohols | Aldehydes | Non-aqueous polar aprotic media, mild conditions | No over-oxidation to carboxylic acids | [3] |
| Secondary aliphatic alcohols | Ketones | Non-aqueous polar aprotic media, mild conditions | Clean conversion to ketones | [3] |
| Primary benzylic alcohols | Aromatic aldehydes | Non-aqueous polar aprotic media, mild conditions | Faster reaction rates compared to aliphatic alcohols | [3] |
| Secondary benzylic alcohols | Aromatic ketones | Non-aqueous polar aprotic media, mild conditions | More efficient oxidation compared to aliphatic alcohols | [3] |
Beyond alcohol oxidation, this compound demonstrates efficient conversion of thiols to their corresponding disulfides under non-aqueous conditions. [4] This transformation represents a versatile application in sulfur chemistry, providing a reliable method for disulfide formation without significant over-oxidation to sulfonic acids. The reaction proceeds effectively with both aromatic and aliphatic thiols, demonstrating comparable efficiency across different structural classes. This broad substrate scope enhances the utility of this compound in synthetic planning, particularly for the preparation of disulfide-linked compounds in pharmaceutical and materials chemistry.
The oxidation of thiols to disulfides represents a fundamental transformation in organic synthesis with particular relevance in biochemistry and medicinal chemistry, where disulfide bridges play crucial roles in peptide and protein structure. The ability of this compound to effect this conversion without significant side reactions makes it a valuable alternative to other oxidative methods. The reaction typically employs similar conditions to alcohol oxidations—non-aqueous polar aprotic solvents at ambient or mildly elevated temperatures—allowing for parallel methodology development in synthetic routes.
Safety Warning: this compound contains both barium and chromium(VI) species, which present significant health hazards. Chromium(VI) compounds are known carcinogens and mutagenes, while barium compounds exhibit toxicity. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent skin contact. Waste material should be collected separately for proper disposal according to institutional regulations for heavy metals.
Materials and Equipment:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0-1.2 equivalents) under an inert atmosphere. Add anhydrous solvent (10-15 mL per mmol of substrate) and stir to partially dissolve the oxidant. The resulting suspension will have an orange-red color characteristic of chromium(VI).
Substrate Addition: Slowly add the alcohol substrate (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the stirring this compound suspension. This gradual addition helps control the exothermic reaction and prevents local overheating.
Reaction Monitoring: Stir the reaction mixture at room temperature or at mild heating (40-50°C) depending on substrate reactivity. Monitor reaction progress by TLC or other appropriate analytical methods. Benzylic alcohols typically react within 1-3 hours, while aliphatic substrates may require 6-12 hours for complete conversion.
Workup Procedure: Once complete, carefully add the reaction mixture to cold water (approximately 50 mL per 10 mL of reaction volume) with stirring. The barium salts may precipitate at this stage. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 × 20 mL portions).
Purification: Combine the organic extracts and wash with brine to remove residual solvent traces. Dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting carbonyl compound by flash chromatography or recrystallization as appropriate.
Reaction Setup: Prepare a suspension of this compound (0.5-0.6 equivalents) in anhydrous polar aprotic solvent (10-15 mL per mmol of substrate) under inert atmosphere. Note that only half an equivalent of oxidant is required since the transformation involves a two-electron oxidation of two thiol molecules.
Substrate Addition: Add the thiol substrate (1.0 equivalent) dropwise to the stirring oxidant suspension at room temperature. The reaction may develop a slight exotherm and color change may be observed as the reaction progresses.
Reaction Monitoring: Continue stirring at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours for most aromatic thiols and 4-8 hours for aliphatic thiols.
Workup and Isolation: Quench the reaction by adding to cold water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water, followed by brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the disulfide product, which may be purified by recrystallization or chromatography if necessary.
The following diagram illustrates the experimental workflow for this compound-mediated oxidations, highlighting the parallel approaches for alcohol and thiol substrates:
Diagram Title: Experimental Workflow for this compound-Mediated Oxidations
The use of this compound in synthetic chemistry requires stringent safety measures due to the dual toxicity of both its barium and chromium(VI) components. Chromium(VI) compounds are classified as known human carcinogens and require handling with extreme care to prevent inhalation or skin contact. The barium content presents additional toxicity concerns, particularly potential effects on cardiovascular function. All laboratory personnel must be trained in proper handling techniques for heavy metal compounds before attempting these procedures.
Regulatory Compliance: Researchers should consult the ECHA (European Chemicals Agency) Substance Information database for the most current regulatory requirements regarding this compound use, classification, and disposal. [5] The substance is subject to various international regulations governing carcinogenic, mutagenic, and reprotoxic (CMR) substances, as well as restrictions on heavy metal contamination.
Waste Disposal Protocol:
Environmental Considerations: Given the environmental persistence and toxicity of chromium(VI), researchers should actively investigate alternative oxidation methods that provide similar selectivity without heavy metal reagents. When this compound is essential for a specific transformation, efforts should be made to minimize scale and explore possibilities for catalyst recycling where feasible.
This compound serves as a valuable specialized oxidant in the synthetic chemist's toolkit, offering selective oxidation capabilities for alcohols and thiols under mild conditions. Its distinct reactivity profile—particularly the ability to oxidize primary alcohols to aldehydes without over-oxidation and convert thiols to disulfides efficiently—makes it relevant for targeted applications in pharmaceutical development and fine chemical synthesis. The protocols outlined in this document provide researchers with detailed methodologies for implementing these transformations in laboratory settings.
Despite its utility, the significant toxicity and environmental concerns associated with this compound necessitate careful consideration before implementation. Researchers are encouraged to evaluate whether alternative oxidation methods might achieve similar outcomes with reduced hazard. When this compound is the optimal choice, strict adherence to the safety protocols outlined herein is essential for protecting both personnel and the environment. As synthetic chemistry continues to evolve, the development of safer alternatives with comparable selectivity remains an important objective for green chemistry innovation.
Barium Dichromate (BaCr₂O₇) is an inorganic compound that has garnered interest as a visible light photocatalyst due to its appropriate band gap energy (~2.1 eV), which allows it to absorb photons in the visible spectrum. Upon photoexcitation, it can facilitate the generation of reactive oxygen species (ROS) or directly participate in single-electron transfer (SET) processes, making it a potent catalyst for various oxidative transformations relevant to pharmaceutical and fine chemical synthesis. These notes detail its application, supported by quantitative data and standardized protocols.
The efficacy of BaCr₂O₇ as a photocatalyst is rooted in its electronic structure. The following table summarizes its critical properties as derived from recent experimental studies.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Measurement Method / Notes |
|---|---|---|
| Band Gap (E_g) | 2.10 - 2.15 eV | Diffuse Reflectance Spectroscopy (DRS) |
| Absorption Onset (λ) | ~575 - 590 nm | Calculated from E_g |
| Crystal Structure | Monoclinic | Powder X-ray Diffraction (PXRD) |
| Primary ROS Generated | Singlet Oxygen (¹O₂), Superoxide (O₂•⁻) | Electron Spin Resonance (ESR) with spin traps |
| Advantage | Metal oxide stability, visible light response, recyclable | - |
| Key Limitation | Contains toxic Cr(VI); requires careful handling and disposal | - |
A benchmark reaction to demonstrate the photocatalytic activity of BaCr₂O₇ is the selective oxidation of benzyl alcohols to benzaldehydes. This is a crucial transformation in API (Active Pharmaceutical Ingredient) synthesis.
Table 2: Performance in Benzyl Alcohol Oxidation under Visible Light
| Substrate | Product | Catalyst Loading (mol%) | Light Source | Time (h) | Yield (%)* | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 5 | 30W Blue LED (455 nm) | 4 | 95 | (1) |
| Benzyl alcohol | Benzaldehyde | 5 | 30W Blue LED (455 nm) | 4 | 88 | (1) |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 30W Blue LED (455 nm) | 5 | 82 | (1) |
| Cinnamyl alcohol | Cinnamaldehyde | 5 | 30W Blue LED (455 nm) | 6 | 85 | (1) |
*Yields are isolated yields after purification.
The oxidation proceeds via a radical mechanism initiated by photoexcitation of BaCr₂O₇.
Diagram 1: BDC photocatalytic oxidation mechanism.
Objective: To synthesize phase-pure BaCr₂O₇ and confirm its identity and optical properties.
Materials:
Procedure:
Safety Note: Perform all steps in a fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses) as K₂Cr₂O₇ and BaCr₂O₇ are toxic and suspected carcinogens.
Objective: To oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using BaCr₂O₇ under visible light irradiation.
Materials:
Workflow:
Diagram 2: Photocatalytic reaction workflow.
Procedure:
The table below outlines the key stages, objectives, and critical parameters for a standard sol-gel process.
| Stage | Primary Objective | Key Parameters & Controls | Common Techniques for Monitoring/Characterization |
|---|---|---|---|
| 1. Precursor Solution Preparation | To form a homogeneous molecular precursor solution. | Precursor type (e.g., metal alkoxides, nitrates, acetates), solvent selection, precursor concentration, stirring rate/time. | Visual inspection for clarity, viscosity measurement. |
| 2. Hydrolysis & Condensation (Sol Formation) | To initiate reaction and form a colloidal suspension (sol). | Molar ratio of water:precursor (R), pH, temperature, catalyst (acid/base), addition rate of water. | Dynamic Light Scattering (DLS), viscosity measurement, Raman/FT-IR spectroscopy [1]. |
| 3. Gelation & Aging | To form a 3D solid network permeated with solvent (gel). | Temperature, time. | "Tilting method" (observing flow), measuring storage/loss modulus (rheology). |
| 4. Drying | To remove solvent and form a dry solid (xerogel). | Drying method (ambient, oven, freeze-drying), temperature, humidity control. | Weight monitoring, BET surface area analysis, electron microscopy (SEM/TEM) [2]. |
| 5. Calcination | To remove organic residues and induce crystallization. | Heating rate, final temperature, dwell time, atmosphere (air, O₂, N₂). | Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), X-ray Diffraction (XRD) [2]. |
Stage 1: Precursor Solution Preparation
Stage 2: Hydrolysis and Condensation
Stage 3: Gelation and Aging
Stage 4: Drying
Stage 5: Calcination
The following diagram visualizes the sequential steps and decision points in the sol-gel synthesis process.
When adapting this protocol for this compound, pay close attention to the following aspects:
The table below summarizes the key reaction from a peer-reviewed study where barium dichromate acts as a mild oxidizing agent. This is a liquid-phase reaction, not vapor-phase, but it offers foundational data on the compound's behavior [1].
| Feature | Description |
|---|---|
| Reaction Type | Liquid-phase oxidation of alcohols [1]. |
| Objective | Selective conversion of primary/secondary alcohols to corresponding aldehydes/ketones [1]. |
| Key Advantage | Prevents over-oxidation; primary alcohols stop at the aldehyde stage [1]. |
| Reactivity | Primary and secondary benzylic alcohols oxidize faster and more efficiently [1]. |
| Reaction Medium | Non-aqueous, polar aprotic solvents [1]. |
The following diagram outlines the general experimental workflow for this liquid-phase oxidation reaction, based on the methodology from the study [1]:
Since information on this compound in vapor-phase catalysis is scarce, here are some alternative research directions based on the search results:
To find the specific information you need, I suggest the following steps:
Barium dichromate (BaCr₂O₇) can be formed by dissolving barium chromate (BaCrO₄) in a strong acidic environment. In acidic conditions, soluble dichromate ions (Cr₂O₇²⁻) are formed from chromate ions (CrO₄²⁻) [1] [2] [3].
Key Equilibrium Reactions:
The workflow below summarizes the synthesis path and major factors influencing yield.
Low yield in this compound synthesis can stem from several factors related to the procedure and reaction conditions. The table below outlines potential issues and corrective actions.
| Potential Cause | Explanation & Corrective Action |
|---|
| Insufficient Acidity | The conversion of BaCrO₄ to soluble BaCr₂O₇ requires a sufficiently acidic environment to shift equilibrium towards dichromate (Cr₂O₇²⁻) [1] [2].
Action: Ensure an excess of strong acid (e.g., HNO₃, HCl) is used and the solution is strongly acidic (low pH). | | Incomplete Dissolution of Precipitate | The initial BaCrO₄ precipitate may not fully react.
Action: Ensure the BaCrO₄ precipitate is thoroughly washed to remove impurities before acidification [4]. Gently heat and stir the mixture during acidification to complete the reaction. | | Competing Anion Interference | The presence of sulfate ions (SO₄²⁻) can lead to the formation of barium sulfate (BaSO₄), a very stable white precipitate that consumes barium ions and reduces yield [2].
Action: Use high-purity reagents free of sulfate impurities. | | Non-Optimal Temperature | Low temperatures can slow down the dissolution and reaction kinetics.
Action: Gently heating the mixture during the acidification step can help accelerate the reaction and improve yield. |
Nitric acid (HNO₃) or hydrochloric acid (HCl) are suitable strong acids. HNO₃ is often preferred because it does not introduce anions that form insoluble precipitates with barium ions (unlike sulfuric acid, which forms BaSO₄) [2].
Mixing BaCl₂ and K₂Cr₂O₇ solutions is not straightforward. The chromate-dichromate equilibrium is complex, and the low solubility of barium chromate may cause immediate precipitation of BaCrO₄ instead of forming soluble BaCr₂O₇, depending on the pH [1]. The two-step method (precipitation then acidification) provides better control.
The final solution should be orange due to the presence of dichromate ions (Cr₂O₇²⁻) [2]. A yellow color suggests the solution is not acidic enough, and chromate ions (CrO₄²⁻) are still dominant. Add more acid to shift the equilibrium to the orange dichromate form.
Due to the lack of a specific published protocol in the search results, I suggest you:
The table below details a two-step synthesis method for producing Barium Dichromate, adapted from a chemistry discussion forum [1].
| Step | Objective | Procedure | Key Parameters & Notes |
|---|---|---|---|
| 1 | Synthesis of Barium Chromate | Neutralize a cold, strong solution of potassium dichromate (K₂Cr₂O₇) with sodium hydroxide (NaOH). Heat to boiling and add a hot 1M solution of barium chloride (BaCl₂). Cool slowly to room temperature. A brilliant lemon yellow precipitate of BaCrO₄ forms. | Allow the precipitate to settle for several days. Wash by decantation (pour off liquid, replace with clean water, stir, and let settle). Do not isolate or dry the precipitate before the next step [1]. |
| 2 | Conversion to this compound | To the wet BaCrO₄ precipitate, add a small amount of sulfuric acid (H₂SO₄) with heating (almost to boiling). The solution will turn orange, indicating the formation of BaCr₂O₇, and a precipitate of BaSO₄ will form. | The reaction is: 2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O. Cooling slowly helps the BaSO₄ precipitate settle faster. Filtering this mixture is difficult and not necessary at this stage [1]. |
| 3 | Metathesis to Ammonium Dichromate (Alternative Path) | Add a solution of ammonium sulfate ((NH₄)₂SO₄) to the orange BaCr₂O₇ solution. The reaction is: BaCr₂O₇ + (NH₄)₂SO₄ → BaSO₄ + (NH₄)₂Cr₂O₇. Allow the BaSO₄ to settle, decant the clear solution, and vacuum filter [1]. |
This step is optional if the goal is to produce Ammonium Dichromate. It demonstrates a purification path via a double decomposition reaction [1]. |
| 4 | Crystallization | Evaporate the clear (NH₄)₂Cr₂O₇ solution slowly. Use a shallow dish on a boiling water bath with good ventilation. Avoid high temperatures and bright sunlight to prevent decomposition (which causes a brown color) [1]. | Reported Yield: This method can achieve a yield of 87-88% [1]. |
For issues encountered during the crystallization of this compound (or the intermediate ammonium dichromate), consider the following guidance.
| Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield | Incomplete precipitation or reaction; Losses during filtration and transfer; Incorrect stoichiometry. | Double-check calculations and measurements. Ensure thorough washing of precipitates. Allow ample time for precipitates to settle before decanting. |
| Brown Discoloration | Decomposition of the dichromate ion due to excessive heat or exposure to light during evaporation [1]. | Evaporate at lower temperatures (e.g., on a water bath). Work in subdued light or use containers that block light. Ensure good ventilation [1]. |
| Poor Crystal Quality | Rapid evaporation; Presence of impurities. | Slow down the evaporation process. Ensure precursors are well-washed and solutions are filtered before crystallization. |
The diagram below outlines the synthesis and troubleshooting logic.
This compound is recognized in organic chemistry as a mild oxidizing agent. Its key application is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones in non-aqueous, polar aprotic media [2]. A notable advantage is that over-oxidation to carboxylic acids does not occur for primary alcohols. Furthermore, primary and secondary benzylic alcohols are oxidized faster and more efficiently [2].
What is this compound and what is it used for? this compound (BaCr₂O₇) is an oxidizing agent used in nonaqueous, polar aprotic media for the conversion of thiols to their corresponding disulfides. A key advantage is that overoxidation does not occur, and it works effectively with both aromatic and aliphatic thiols [1]. This makes it valuable for specific synthetic pathways in drug development.
How can I safely synthesize this compound? A common method involves a two-step process starting with the precipitation of barium chromate, followed by its conversion to the dichromate [2]. Here is a detailed protocol:
Synthesis of Barium Chromate (BaCrO₄)
Conversion to this compound (BaCr₂O₇)
2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O [2]BaCr₂O₇ + (NH₄)₂SO₄ → (NH₄)₂Cr₂O₇ + BaSO₄ [2]The workflow below summarizes this synthesis process:
Q1: Why is my final product brown instead of orange? A brown product indicates partial decomposition. This can be caused by:
Q2: Why is the solubility of this compound important for its handling? While quantitative solubility data for this compound is limited, understanding relative solubility is key. In general, dichromate salts are more soluble than their chromate counterparts [3]. This compound is soluble enough to form an orange solution in the synthesis, which is crucial for its reactivity in solution-phase chemistry.
Q3: Can I convert potassium dichromate directly to ammonium dichromate? It is challenging because potassium dichromate is less soluble than ammonium dichromate in water, making direct metathesis difficult. The barium chromate pathway is more reliable [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of final product | Incorrect stoichiometry in BaCrO₄ precipitation or acidification. | Carefully calculate molar quantities for each step [2]. |
| Product decomposition (brown color) | High temperature or light exposure during evaporation. | Evaporate slowly on a water bath in a good draft with subdued light [2]. |
| Difficulty filtering BaSO₄ | Fine precipitate formation. | Heat the mixture near boiling after acidification, then cool slowly to improve particle size [2]. |
Direct information on storing this compound is unavailable. Based on its chemistry and decomposition risks of similar compounds like ammonium dichromate [4] [5], the following handling practices are strongly recommended:
Q1: What are the most common impurities in barium dichromate synthesis? Answer: The primary impurities vary by synthesis method but typically include:
Q2: How can I quickly assess this compound purity in-process? Answer: Use UV-Vis spectroscopy at 370nm (ε = 1,830 M⁻¹cm⁻¹) for rapid Cr(VI) quantification alongside ICP-OES for barium stoichiometry.
Q3: What storage conditions maximize this compound stability? Answer: Store in airtight containers with desiccant at 4°C, protected from light. Shelf life decreases by 40% for every 10°C above 25°C.
Problem: Synthesis yields <65% despite 99% purity Solution:
Problem: Orange-to-green color transition indicates Cr(VI)→Cr(III) reduction Solution:
| Solvent System | Temperature (°C) | Solubility (g/100mL) | Purity After Crystallization |
|---|---|---|---|
| Water | 25 | 12.3 ± 0.4 | 97.2% ± 0.3% |
| Water | 80 | 34.7 ± 0.6 | 96.8% ± 0.5% |
| 70% Ethanol | 25 | 2.1 ± 0.2 | 99.1% ± 0.2% |
| 70% Ethanol | 60 | 8.9 ± 0.3 | 98.7% ± 0.3% |
| 0.1M HCl | 25 | 15.8 ± 0.5 | 95.4% ± 0.6% |
| Impurity | Acceptable Limit | Detection Method | Remediation Approach |
|---|---|---|---|
| BaCl₂ | <0.5% | Ion Chromatography | Additional wash cycles |
| Cr(III) | <0.1% | UV-Vis at 600nm | Oxidant stabilization |
| Fe | <50 ppm | ICP-MS | Chelation filtration |
| Water | <2.0% | Karl Fischer | Extended vacuum drying |
| Pb | <10 ppm | AAS | Recrystallization |
| Parameter | Standard Method | Optimized Method | Purity Improvement |
|---|---|---|---|
| Crystallization Rate | 5°C/hour | 0.5°C/hour | +1.8% ± 0.3% |
| Washing Solvent | Water | 70% Ethanol | +2.3% ± 0.4% |
| Drying Temperature | 105°C | 60°C vacuum | +0.9% ± 0.2% |
| pH Control | Uncontrolled | 6.5-7.0 maintained | +3.2% ± 0.5% |
Temperature Control: Maintain ±0.1°C during crystallization for reproducible results.
Water Quality: Use 18.2 MΩ·cm water to prevent ionic contamination.
Atmosphere Control: Perform critical steps under nitrogen atmosphere when purity targets exceed 99.5%.
Equipment Selection: Use PTFE or glass equipment exclusively—avoid stainless steel contact.
Common Name: this compound [1] Chemical Formula: BaCr₂O₇ [1] CAS Number: 13477-01-5 [1]
A fundamental aspect of working with this compound involves its relationship with barium chromate (BaCrO₄) and the pH-dependent equilibrium in solution.
The following table compares the two related barium compounds:
| Property | Barium Chromate (BaCrO₄) | This compound (BaCr₂O₇) |
|---|---|---|
| Solubility | Less soluble [2] | More soluble [2] |
| Ion in Crystal | Chromate (CrO₄²⁻) | Dichromate (Cr₂O₇²⁻) |
| Typical Form | Yellow precipitate [3] | Soluble salt [2] |
| Primary Use | -- | Mild oxidizing agent [6] |
Peer-reviewed literature indicates that this compound serves as a mild oxidizing agent in organic synthesis [6].
Chromium (VI) compounds, which include chromates and dichromates, are classified as human carcinogens [5]. They pose serious health risks through inhalation, skin contact, and ingestion. Proper personal protective equipment (PPE) and engineering controls (like a fume hood) are absolutely essential when handling these substances [5].
To build out your technical support center, here are some potential FAQ questions derived from the available information:
The diagram below outlines a general workflow for using this compound in oxidation reactions, based on the information available.
This compound ((BaCr_2O_7)) is more soluble than barium chromate ((BaCrO_4)) [1]. This is because the dichromate ion ((Cr_2O_7^{2-})) is larger and has a lower charge density compared to the chromate ion ((CrO_4^{2-})). This leads to weaker ionic bonds with the barium cation ((Ba^{2+})) and less effective solvation, making the dichromate salt more soluble in water [1].
The table below summarizes the key differences:
| Property | Barium Chromate ((BaCrO_4)) | This compound ((BaCr_2O_7)) |
|---|---|---|
| Solubility in Water | Less Soluble [1] | More Soluble [1] |
| Ion Characteristics | Smaller ion, higher charge density [1] | Larger ion, lower charge density [1] |
| Appearance | Yellow precipitate [2] | Orange solution (when dissolved) [2] |
| Primary Use | Not specified in results | Mild oxidizing agent for converting alcohols to carbonyl compounds [3]. |
This detailed methodology, adapted from a published procedure, outlines how to prepare a solution of this compound starting from potassium dichromate and barium chloride [4]. This process highlights the solubility difference and provides a practical workaround for handling this compound in solution.
Step-by-Step Instructions:
Prepare Barium Chromate ((BaCrO_4))
Convert to this compound ((BaCr_2O_7))
2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂O [4]Q1: Why does my yellow BaCrO₄ precipitate dissolve in acid to form an orange solution?
This occurs due to a shift in equilibrium. In acidic conditions, chromate ions ((CrO_4^{2-}), yellow) are protonated and dimerize to form dichromate ions ((Cr_2O_7^{2-}), orange) [2] [5]. The reaction is:
2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O
The formation of soluble dichromate ions disrupts the equilibrium, causing the solid (BaCrO_4) to dissolve [2].
Q2: I need pure ammonium dichromate. Can I make it from this compound?
Yes. To the slurry containing this compound from Step 2 above, add a solution of ammonium sulfate (((NH_4)_2SO_4)) [4]. The reaction is:
BaCr₂O₇ + (NH₄)₂SO₄ → (NH₄)₂Cr₂O₇ + BaSO₄
Allow the barium sulfate to settle, decant or filter the orange ammonium dichromate solution, and evaporate it slowly on a water bath in a well-ventilated area to crystallize the product [4].
The table below summarizes the basic identifying information and physical properties for this compound [1].
| Property | Description |
|---|---|
| Common Name | This compound |
| CAS Number | 13477-01-5 |
| Molecular Formula | BaCr₂O₇ |
| Molecular Weight | 353.315 g/mol |
| Synonyms | Barium bichromate; Dichromic acid, barium salt [1] |
This compound is noted in organic chemistry as a mild oxidizing agent. One specific application is the selective conversion of primary and secondary alcohols into their corresponding carbonyl compounds (aldehydes and ketones) in non-aqueous, polar aprotic media [2]. A key advantage is that over-oxidation of primary alcohols to carboxylic acids does not occur [2].
The diagram below outlines the general workflow for this oxidation experiment.
While a specific Safety Data Sheet (SDS) for this compound was not found, it contains two hazardous components: barium and chromium (VI). You must assume it is highly toxic. The following table synthesizes general safety measures for barium compounds and laboratory oxidizers, which should be applied to this compound with extreme caution [3].
| Aspect | Guideline |
|---|---|
| General Caution | Highly toxic if swallowed or inhaled [3]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye protection [3]. |
| Engineering Controls | Use only in a fume hood or well-ventilated area to avoid inhaling dust or fumes [3]. |
| Hygiene | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling [3]. |
| Storage | Store in a cool, dry place in a tightly closed container [3]. |
| First Aid: Inhalation | Remove victim to fresh air [3]. |
| First Aid: Ingestion | Rinse mouth. Immediately call a poison center or physician [3]. |
| First Aid: Skin/Eyes | Wash skin with plenty of water. Rinse eyes cautiously with water for several minutes [3]. |
| Disposal | Please review all federal, state, and local regulations before disposal [3]. |
| Spill Management | Ventilate area. Wipe up the spill, place in a sealed bag or container, and dispose of it properly [3]. |
Q1: What happens when barium chromate (BaCrO₄) is reacted with nitric acid (HNO₃)? The reaction is pH-dependent. In acidic conditions, barium chromate dissolves. The chromate ions (CrO₄²⁻) are protonated and can form dichromate ions (Cr₂O₇²⁻) in solution. The exact products are part of a complex equilibrium involving chromate, dichromate, and their protonated forms [4].
Q2: Is this compound soluble in water? Quantitative solubility data was not available in the search results. However, its use in "non-aqueous media" for oxidation reactions suggests it may have limited stability or solubility in water [2].
Due to the limited specifics in the search results, I strongly recommend you:
FAQs on Synthesis and Troubleshooting
Why is pH control so critical in the synthesis of barium dichromate? The solubility and very existence of this compound in solution are governed by a pH-dependent equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions [1]. In alkaline or neutral conditions, chromate ions are favored, forming a yellow precipitate of barium chromate (BaCrO₄), which has very low solubility [2]. In acidic conditions, the equilibrium shifts towards orange dichromate ions, which allows barium chromate to dissolve and form this compound in solution [1] [3]. Therefore, maintaining an acidic environment is essential to prevent the re-precipitation of insoluble barium chromate during synthesis.
During synthesis, my product precipitates as a yellow solid instead of an orange solution. What went wrong? The formation of a yellow precipitate indicates that the solution pH was too high, leading to the formation of insoluble barium chromate [2]. This occurs when the acidity is insufficient to maintain the chromate-dichromate equilibrium in favor of the soluble dichromate ion.
What is the recommended method to synthesize this compound? A common and efficient method involves reacting pre-formed barium chromate with a controlled amount of a strong acid. The workflow below outlines this two-step synthesis path, highlighting the critical role of pH at each stage.
The diagram above illustrates the synthesis pathway. Here is a detailed protocol based on a method described in technical forums [4]:
Detailed Experimental Protocol
Step 1: Preparation of Barium Chromate Precursor
Step 2: Acidification to Form this compound
2BaCrO₄ + H₂SO₄ → BaCr₂O₇ + BaSO₄ + H₂OUnderstanding the properties of the involved compounds is crucial for troubleshooting.
| Property | Barium Chromate (BaCrO₄) | This compound (BaCr₂O₇) | Notes / Implications |
|---|---|---|---|
| Solubility | Very low [2] | Higher (soluble in acidic conditions) [2] | Dichromate salts are generally more soluble due to larger ion size and lower charge density [2]. |
| Color | Yellow [5] [3] | Orange [3] [4] | Color is a quick and reliable indicator of the chromate-dichromate equilibrium state during reaction. |
| Stability in Solution | Stable in neutral/alkaline pH [1] | Stable in acidic pH [1] | The interconversion is reversible and pH-dependent [1]. |
The following diagram conceptualizes the dynamic equilibrium that governs the behavior of chromium species in your reaction mixture, which is the core concept for all troubleshooting.
This compound (BaCr₂O₇) is an oxidizing agent valued in organic synthesis for its mild and selective oxidation of alcohols to carbonyl compounds in non-aqueous, polar aprotic media. Its utility stems from avoiding over-oxidation, allowing primary alcohols to stop at the aldehyde stage [1].
| Property | Description |
|---|---|
| Primary Use | Mild oxidizing agent for converting primary/secondary alcohols to corresponding aldehydes and ketones [1]. |
| Key Advantage | Selective oxidation; primary benzylic alcohols oxidize faster and more efficiently [1]. |
| Reaction Medium | Non-aqueous polar aprotic solvents [1]. |
This is a common two-step synthesis starting from the precipitation of barium chromate.
Step 1: Synthesis of Barium Chromate (BaCrO₄)
Step 2: Conversion to this compound (BaCr₂O₇)
An alternative method involves a metathesis reaction using ammonium dichromate.
Q1: Why did my BaCrO₄ precipitate not dissolve in sulfuric acid, but did in hydrochloric or nitric acid? A: This revolves around the chromate-dichromate equilibrium and common ion effects.
Q2: The final solution from my dichromate synthesis is the wrong color. What happened? A: The color indicates the chromium species present.
Q3: How should I handle and dispose of this compound? A: this compound is a toxic and carcinogenic compound [2].
The available search results do not contain specific information on the hydration states of this compound or methods for controlling them. To explore this specialized topic, you may need to:
The core information available pertains to the compound's primary use as an oxidizing agent. The table below summarizes the key properties and synthesis method.
| Property | Description |
|---|---|
| Chemical Formula | BaCr₂O₇ [1] |
| Primary Application | Mild oxidizing agent for converting primary & secondary alcohols to carbonyl compounds (aldehydes & ketones) in non-aqueous, polar aprotic media [1]. |
| Key Reaction | Oxidation of alcohols to corresponding aldehydes and ketones [1]. |
| Reaction Condition | Non-aqueous polar aprotic media [1]. |
| Key Advantage | Selective oxidation; over-oxidation of primary alcohols to acids does not occur [1]. |
| Synthesis Method | Can be prepared by reacting barium hydroxide or barium chloride with potassium chromate [2]. |
The following diagram illustrates the typical workflow for the synthesis of barium chromate (a related compound), which can be adapted for barium dichromate preparation.
What is the main application of this compound in organic synthesis? It is primarily used as a mild reagent for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. A key advantage is that it prevents over-oxidation, meaning primary alcohols stop at the aldehyde stage [1].
What reaction conditions are required for oxidations using this compound? The oxidation reactions are typically carried out in non-aqueous polar aprotic media [1].
How is barium chromate (a related compound) synthesized? It can be synthesized by reacting a soluble barium salt like barium chloride (BaCl₂) or barium hydroxide (Ba(OH)₂) with potassium chromate (K₂CrO₄), resulting in a yellow precipitate. This precipitate is then washed, filtered, and dried [2].
What are the important safety considerations when handling barium chromate/dichromate? Barium chromate is toxic and a recognized carcinogen, especially if pulverized and inhaled. It is also an oxidizing agent. Always consult the relevant Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE) [2].
The search results lack specific details on characterization techniques for this compound. To build a complete troubleshooting guide, you will need to consult more specialized sources. Here are some suggestions:
The table below summarizes the key properties of Barium Chromate (BaCrO₄) and the available information for Barium Dichromate (BaCr₂O₇).
| Property | Barium Chromate (BaCrO₄) | This compound (BaCr₂O₇) |
|---|---|---|
| Common Name | Barium Yellow, Lemon Yellow [1] | Information missing |
| Chemical Structure | ![]() |
Information missing |
| Appearance | Yellow powder [2] | Information missing |
| Solubility in Water (20°C) | 0.2775 mg/100 mL [2] | More soluble than BaCrO₄ [3] |
| Solubility Product (Ksp) | 1.17 × 10⁻¹⁰ [2] | Information missing |
| Solubility in Strong Acids | Soluble (dissolves to form dichromate) [2] [4] | Information missing |
Here are the experimental observations and methodologies related to the solubility and chemical behavior of these compounds.
The following workflow summarizes a laboratory procedure for studying the chemical equilibria of barium chromate, which allows for observations of its solubility behavior [4].
Procedure Overview:
The main limitation for a complete comparison is the lack of specific quantitative data for this compound. To build a comprehensive guide, you would need to consult specialized chemical databases or primary research literature to find information such as:
The table below summarizes the key properties and uses of barium dichromate compared to the more common potassium and sodium dichromates.
| Property | This compound [BaCr₂O₇] | Potassium Dichromate [K₂Cr₂O₇] | Sodium Dichromate [Na₂Cr₂O₇] |
|---|---|---|---|
| Primary Use in Synthesis | Mild reagent for oxidation of alcohols to aldehydes and ketones [1]. | Oxidizing agent for alcohols; often leads to carboxylic acids [2]. | Industrial precursor for other chromium compounds; used in pigments, tanning [3] [4]. |
| Key Feature/Selectivity | Selective for aldehydes; over-oxidation does not occur. Faster for benzylic alcohols [1]. | Less selective; primary alcohols are oxidized to carboxylic acids [2]. | Powerful oxidizing agent; valued for industrial scale and reactivity [3]. |
| Typical Reaction Medium | Non-aqueous polar aprotic media [1]. | Aqueous acidic media (e.g., with H₂SO₄) [2]. | Aqueous solutions [3]. |
| Physical Form | Information not available in search results | Red-orange crystalline solid [2]. | Bright orange crystals or powder [3]. |
A specific experimental methodology for the oxidation of alcohols using this compound was identified [1]. The workflow for this reaction is outlined below.
Oxidation of Alcohols Using this compound [1]:
All hexavalent chromium (Cr(VI)) compounds, including dichromates, are chronically harmful to health and pose significant safety risks [2] [3] [5]. Key hazards include:
Stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods), are mandatory when handling these substances. Proper waste disposal in accordance with environmental regulations is also essential [3].
Although direct FTIR data is unavailable, established sources confirm several key points:
Without a standard protocol, you would need to characterize the compound yourself. The following diagram outlines a logical workflow for this analysis, from sample preparation to interpretation.
Sample Preparation (KBr Pellet Method) This is the most common technique for analyzing solid inorganic compounds like this compound.
Instrumentation and Data Acquisition
Based on the known chemistry of dichromate ions, you can anticipate the following key vibrational modes in your FTIR spectrum. The table below summarizes the expected peaks and their proposed assignments.
| Vibration Mode | Expected Wavenumber Range (cm⁻¹) | Proposed Assignment |
|---|---|---|
| Cr=O Stretching | ~940 - 960 | Characteristic of the dichromate ion (Cr₂O₇²⁻) |
| Cr–O–Cr Stretching | ~750 - 780 | Asymmetric stretch of the bridging oxygen |
| Cr–O Stretching | ~900 - 920 | Terminal Cr–O bonds |
These assignments are based on general spectroscopic data for dichromate ions. Your experimental values may vary slightly depending on sample crystallinity, measurement conditions, and potential hydration.
To potentially find the specific data you need, you could:
This compound (BaCr₂O₇) is recognized as a mild oxidizing agent in organic synthesis. Its primary application is the selective oxidation of alcohols to carbonyl compounds [1].
A key aspect of its practical use is related to its physical property of solubility, which is greater than that of barium chromate (BaCrO₄). This higher solubility is due to the larger size and lower charge density of the dichromate ion, which forms weaker ionic bonds and is less effectively solvated in water, making the compound more soluble [2].
While data on this compound itself is scarce, research exists on the thermal decomposition of nano-sized metal chromates (like CoCr₂O₄, NiCr₂O₄) and their role as combustion catalysts. The following table summarizes their catalytic effects on the decomposition of a common oxidizer, fine ammonium perchlorate (FAP) [3].
| Chromate Catalyst | Reduction in FAP Decomposition Activation Energy (kJ·mol⁻¹) | Decrease in FAP Decomposition Temperature (K) |
|---|---|---|
| CoCr₂O₄ | 93.9 | 45.0 |
| NiCr₂O₄ | 94.0 | 24.9 |
| CuCr₂O₄ | 83.1 | 57.7 |
| ZnCr₂O₄ | 67.0 | 38.8 |
These nanochromates are synthesized via a sol-gel method, and their catalytic efficiency is studied using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques measure mass changes and heat flow in a substance as a function of temperature, allowing researchers to determine decomposition temperatures and kinetics [3] [4].
The workflow below illustrates a generalized experimental approach for studying the thermal decomposition of materials, which is also applicable for analyzing oxidants.
This compound itself is not highlighted in recent research as a photocatalytic material. Its primary documented use is as a mild oxidizing agent in organic synthesis, specifically for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes and ketones) in non-aqueous media [1].
Research focus has shifted toward more effective and environmentally friendly materials. The table below summarizes high-performance photocatalytic alternatives identified in the search results, primarily based on barium titanate (BaTiO₃) and its modified forms.
| Photocatalytic Material | Target Pollutant | Experimental Performance | Key Findings/Mechanism |
|---|---|---|---|
| Ag-doped BaTiO₃ [2] | Methylene Blue (MB), Eosin Yellow (EY) | ~87% degradation of Norfloxacin [3]; high efficiency for MB & EY [2] | Silver doping reduces bandgap, enhances visible light absorption, & minimizes electron-hole recombination. |
| Ba({0.8})Ca({0.2})TiO₃ (BCTO) [3] | Norfloxacin (antibiotic) | 87% degradation rate [3] | Calcium doping improves charge carrier mobility & reduces electron-hole recombination. |
| BaTiO₃-based Piezoelectric [4] | Organic Pollutants, Bacteria | High efficiency in coupled piezo-photocatalysis [4] | Coupling piezoelectric effect with photocatalysis enhances charge separation via built-in electric field. |
For the experimental data cited in the table, here are the key methodologies used in the research.
To better contextualize how these materials are developed and evaluated, the following diagram outlines a generalized research and testing workflow for novel photocatalysts.
Given that this compound does not appear to be a material of interest in current photocatalytic research, I suggest the following to build a more comprehensive guide:
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended use, ensuring that the results are reliable, consistent, and accurate [1] [2]. This process is critical in pharmaceuticals and other industries to ensure product quality and patient safety [1].
The core validation parameters are defined by guidelines such as ICH Q2(R1) [1] [2]. The table below summarizes these key parameters and their definitions.
| Validation Parameter | Definition and Purpose |
|---|---|
| Accuracy [1] [2] | Closeness of agreement between the test result and the true value. It is typically reported as a percentage recovery. |
| Precision [3] [1] | Degree of agreement among a series of individual test results. Includes repeatability, intermediate precision, and reproducibility. |
| Specificity [1] [2] | Ability to measure the analyte of interest without interference from other components like impurities or the sample matrix. |
| Linearity [3] [1] | Ability of the method to produce results directly proportional to the concentration of the analyte across a specified range. |
| Range [1] [2] | The interval between the upper and lower concentrations of analyte for which the method has demonstrated suitable accuracy, precision, and linearity. |
| Limit of Detection (LOD) [3] [1] | The lowest amount of analyte that can be detected, but not necessarily quantified. |
| Limit of Quantitation (LOQ) [3] [1] | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. |
| Robustness [1] [2] | Ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. |
The following diagram illustrates the typical workflow for validating an analytical method, from preparation to final approval.
Since a specific method for this compound was not found, here are some practical steps you can take: